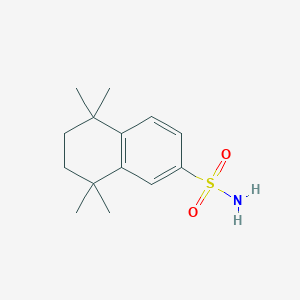
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a chemical compound with a unique structure characterized by the presence of four methyl groups and a sulfonamide group attached to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves the sulfonation of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the exothermic nature of the sulfonation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance the yield and purity of the product. The use of automated systems for the addition of reagents and the monitoring of reaction conditions can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid
- 3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
Uniqueness
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications .
Biological Activity
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (commonly referred to as TMTS) is a synthetic compound with potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C14H21N
- Molecular Weight : 203.32 g/mol
- IUPAC Name : 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-sulfonamide
- CAS Number : 92050-16-3
TMTS exhibits biological activity primarily through its interaction with various receptors and enzymes. Research indicates that it may act as a modulator of the retinoid X receptor (RXR), which plays a crucial role in gene expression and cellular signaling pathways related to metabolism and cell differentiation .
Potential Mechanisms Include:
- RXR Modulation : TMTS has been shown to influence RXR-mediated transcriptional activity, suggesting a role in cancer prevention and treatment .
- Serotonergic Activity : Some studies suggest that compounds structurally related to TMTS may exhibit serotonergic activity, impacting mood and perception through serotonin receptor modulation .
Biological Activity and Pharmacological Effects
The biological activity of TMTS has been assessed in various studies focusing on its pharmacological effects:
- Anticancer Properties : TMTS has been evaluated for its potential to inhibit tumor growth by modulating RXR pathways. In vitro studies demonstrated that it significantly reduces the proliferation of cancer cell lines .
- Neuropharmacological Effects : Preliminary research indicates that TMTS may influence neurotransmitter systems, particularly serotonin pathways. This could have implications for mood disorders and neurodegenerative diseases .
- Toxicological Profile : Safety assessments reveal that while TMTS exhibits biological activity, its toxicity profile requires careful evaluation. Studies on related compounds indicate potential cardiotoxicity associated with high doses or prolonged exposure .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the effects of TMTS on breast cancer cell lines. The results indicated that TMTS inhibited cell proliferation by inducing apoptosis through RXR modulation. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Case Study 2: Neuropharmacological Effects
In another investigation focused on serotonergic activity, researchers synthesized derivatives of TMTS to evaluate their binding affinity to serotonin receptors. One derivative showed increased potency at the 5-HT2A receptor subtype compared to other analogs. This suggests that modifications to the TMTS structure could enhance its therapeutic potential in treating mood disorders .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C14H21NO2S |
|---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-sulfonamide |
InChI |
InChI=1S/C14H21NO2S/c1-13(2)7-8-14(3,4)12-9-10(18(15,16)17)5-6-11(12)13/h5-6,9H,7-8H2,1-4H3,(H2,15,16,17) |
InChI Key |
LVQNHGUNBDPOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)S(=O)(=O)N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















